4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine
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Overview
Description
4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thiophene ring fused to a pyrimidine ring, with chlorine and bromine atoms substituted at the 4 and 6 positions, respectively. The molecular formula of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine is C6H4BrClN2S, and it has a molecular weight of 251.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine typically involves multiple steps:
Gewald Reaction: This step involves the formation of a thiophene ring by reacting a ketone with elemental sulfur and a nitrile in the presence of a base.
Pyrimidone Formation: The thiophene derivative undergoes cyclization with a suitable reagent to form the pyrimidone ring.
Bromination: The pyrimidone intermediate is brominated using a brominating agent such as bromine or N-bromosuccinimide.
Industrial Production Methods
Industrial production of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds have a similar structure but differ in the position of the substituents.
Thieno[3,2-b]pyrimidines: Another class of thienopyrimidines with different substitution patterns.
Pyrimidines: The parent compound without the thiophene ring.
Uniqueness
4-Chlor-6-bromo-1H-thieno[3,2-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
1203324-68-8 |
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Molecular Formula |
C6H4BrClN2S |
Molecular Weight |
251.526 |
IUPAC Name |
6-bromo-4-chloro-2,3-dihydrothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H4BrClN2S/c7-4-1-3-5(11-4)6(8)10-2-9-3/h1,10H,2H2 |
InChI Key |
CCGVUYXZOVJJTF-UHFFFAOYSA-N |
SMILES |
C1NC(=C2C(=N1)C=C(S2)Br)Cl |
Synonyms |
4-Cholor-6-bromo-1H-thieno[3,2-D]pyrimidine |
Origin of Product |
United States |
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